molecular formula C12H14O4S B1679627 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate CAS No. 145916-41-2

2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1679627
M. Wt: 254.3 g/mol
InChI Key: KTEIFCKZGZZTHP-UHFFFAOYSA-N
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Description

“2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate”, also known as Propargyl-PEG2-Tos, is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a PEG derivative containing a tosyl group and a propargyl group.


Synthesis Analysis

The synthesis of “2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate” involves several steps. The process starts with the synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol (1a), followed by the synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate (1) . The synthesis process involves the use of tosyl chloride and potassium hydroxide in THF .


Molecular Structure Analysis

The molecular formula of “2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate” is C12H14O4S . Its molecular weight is 254.3 g/mol .

Scientific Research Applications

Selective Oxidation of Hydrocarbons

Organometallic complexes, including those similar to the query compound, have been investigated for their ability to selectively oxidize hydrocarbons. For instance, water-soluble organic compounds can be selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts, demonstrating the potential of sulfonate-containing compounds in catalysis and organic synthesis (Labinger et al., 1993).

Synthesis of Coenzyme M Analogues

Compounds structurally related to the query have been synthesized and investigated for their activity in biological systems, such as the methyl coenzyme M reductase system in Methanobacterium thermoautotrophicum (Gunsalus et al., 1978). This highlights the relevance of such compounds in biochemical research and their potential for designing inhibitors or analogues of biological molecules.

Adsorption Studies and Environmental Impacts

Research into the adsorption properties of parabens, which share functional similarities with the query compound, provides insights into environmental chemistry and pollution control. Studies on the adsorption behaviors of parabens onto magnetic nanoparticles indicate the utility of sulfonate derivatives in environmental remediation technologies (Chen et al., 2017).

Nonlinear Optics and Material Science

Stilbazolium derivatives, which can be synthesized using sulfonate-containing compounds, have been explored for their potential in second-order nonlinear optics, indicating the utility of such chemicals in the development of optoelectronic materials (Okada et al., 2003).

properties

IUPAC Name

2-prop-2-ynoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFCKZGZZTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG2-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RP Wurz, K Dellamaggiore, H Dou… - Journal of medicinal …, 2018 - ACS Publications
Proteolysis targeting chimeras (PROTACs) are bispecific molecules containing a target protein binder and an ubiquitin ligase binder connected by a linker. By recruiting an ubiquitin …
Number of citations: 148 pubs.acs.org
W Wang - 2019 - dspace.mit.edu
Modular polymer scaffolds are an attractive solution to address the needs of biomaterial design and engineering. Simple modification of the scaffold enables both screening an array of …
Number of citations: 2 dspace.mit.edu
NUN Iwumene - 2022 - ora.ox.ac.uk
This thesis describes the development of two new rhodium-catalysed hydroacylation methods. The first involves a one-pot hydroacylation/thio-conjugate addition cascade towards the …
Number of citations: 0 ora.ox.ac.uk
PD Dossa - 2013 - digitalcommons.rockefeller.edu
The emergence of antibiotic-resistant bacterial pathogens and the discovery of new bacterial pathogens have motivated the development of novel antibacterials. One recently proposed …
Number of citations: 2 digitalcommons.rockefeller.edu
SP Velagapudi, MG Costales, BR Vummidi, Y Nakai… - Cell Chemical …, 2018 - cell.com
Potential RNA drug targets for small molecules are found throughout the human transcriptome, yet small molecules known to elicit a pharmacological response by directly targeting RNA …
Number of citations: 77 www.cell.com

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